molecular formula C19H14F2N4OS B2864369 7-(3,4-difluorophenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1242905-45-8

7-(3,4-difluorophenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No. B2864369
M. Wt: 384.4
InChI Key: SCJFLOUFQUGNEX-UHFFFAOYSA-N
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Description

7-(3,4-difluorophenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C19H14F2N4OS and its molecular weight is 384.4. The purity is usually 95%.
BenchChem offers high-quality 7-(3,4-difluorophenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3,4-difluorophenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticonvulsant Activity

A notable application of compounds related to 7-(3,4-difluorophenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is in the synthesis and testing of anticonvulsant activities. Kelley et al. (1995) synthesized and tested a series of compounds for anticonvulsant activity against maximal electroshock-induced seizures in rats. This research found that specific congeners exhibited potent anticonvulsant activity, highlighting the potential of the 1,2,4-triazolo[4,3-a]pyrazine ring system as a bioisostere for anticonvulsant applications Kelley et al., 1995.

Quantitative Determination and Potential Pharmaceutical Applications

Netosova et al. (2021) focused on developing a quantification method for a substance structurally similar to 7-(3,4-difluorophenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one. They successfully validated a method for nonaqueous potentiometric titration, suggesting potential for pharmaceutical applications due to the substance's validated linearity, accuracy, and precision Netosova et al., 2021.

Antibacterial Activity

Reddy et al. (2013) synthesized a series of compounds for antibacterial activity testing. Their work indicates that certain derivatives exhibit potent inhibitory activity, comparable with standard drugs like streptomycin. This suggests potential for developing new antimicrobial agents based on the 1,2,4-triazolo[4,3-a]pyrazine scaffold Reddy et al., 2013.

Neuropeptide S Antagonist Activity

Zhang et al. (2008) investigated a series of 7-substituted 1,1-diphenyl-hexahydro-oxazolo[3,4-a]pyrazin-3-ones for their Neuropeptide S (NPS) antagonist activity. The study highlights the critical structural features required for potent antagonist activity, offering insights into the development of NPS antagonists for therapeutic applications Zhang et al., 2008.

Antifungal and Antibacterial Screening

Suresh et al. (2016) explored the synthesis and biological evaluation of novel compounds for their antimicrobial activity. The synthesized compounds showed significant activity against tested microorganisms, underlining the potential for developing new antimicrobial agents Suresh et al., 2016.

properties

IUPAC Name

7-(3,4-difluorophenyl)-3-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N4OS/c1-12-4-2-3-5-13(12)11-27-19-23-22-17-18(26)24(8-9-25(17)19)14-6-7-15(20)16(21)10-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJFLOUFQUGNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C3N2C=CN(C3=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3,4-difluorophenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

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